

Physicochemical Properties of 4-(2-Thienylsulfonyl)benzenamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-(2-Thienylsulfonyl)benzenamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **4-(2-Thienylsulfonyl)benzenamine**. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound's chemical behavior.

Core Physicochemical Data

The following tables summarize the available quantitative data for **4-(2-Thienylsulfonyl)benzenamine** and its closely related analogs. Due to a scarcity of direct experimental values for the target compound, predicted data and data from similar structures are included for comparative purposes and are clearly noted.

Property	Value	Data Type	Notes
Molecular Formula	C ₁₀ H ₉ NO ₂ S ₂	-	-
Molecular Weight	239.32 g/mol	-	-
Melting Point	175-177 °C	Experimental	Data for the analogous compound 4-(Phenylsulfonyl)aniline .
Boiling Point	321.3 ± 25.0 °C	Predicted	Prediction for the closely related N-Methyl-4-(2-thienyl)benzenamine. [1]
Density	1.156 ± 0.06 g/cm ³	Predicted	Prediction for the closely related N-Methyl-4-(2-thienyl)benzenamine at 20°C.[1]
pKa	4.08 ± 0.12	Predicted	Prediction for the amine group of the closely related N-Methyl-4-(2-thienyl)benzenamine. [1] The sulfonamide N-H is also weakly acidic.
logP	No experimental data found.	-	The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity. For sulfonamides, it can

be determined
experimentally.[\[2\]](#)[\[3\]](#)

Solubility

Poorly soluble in
water at 25 °C.

General

Based on the general
properties of similar
sulfonamide
complexes.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of sulfonamides are outlined below. These represent standard approaches that can be applied to **4-(2-Thienylsulfonyl)benzenamine**.

Melting Point Determination (Capillary Method)

The melting point of a solid substance can be determined using the capillary method, a standard procedure in chemical analysis.[\[4\]](#)[\[5\]](#)

- **Sample Preparation:** A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus.
- **Heating:** The apparatus is heated at a steady rate of approximately 1-2 °C per minute.
- **Observation:** The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

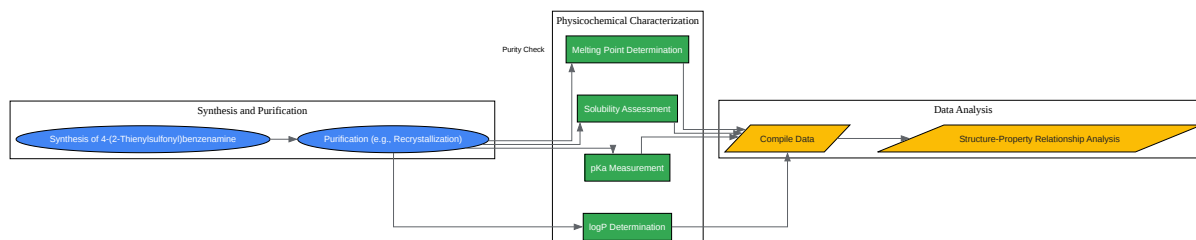
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is a conventional technique for the experimental determination of the octanol-water partition coefficient (logP).[\[2\]](#)[\[6\]](#)[\[7\]](#)

- **System Preparation:** Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
- **Partitioning:** A known amount of the test substance is dissolved in one of the phases (usually the one in which it is more soluble). The solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The funnel is shaken for a sufficient period to allow for the partitioning of the substance between the two phases to reach equilibrium.
- **Phase Separation and Analysis:** The two phases are carefully separated. The concentration of the substance in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P is the logP value.

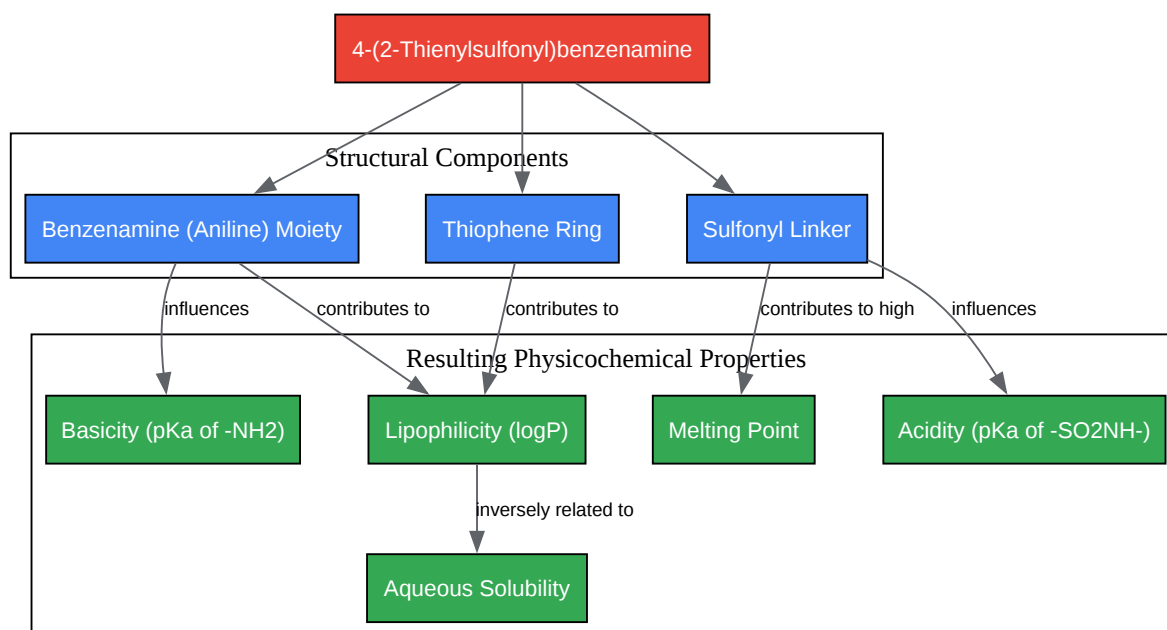
Visualizations

The following diagrams illustrate key conceptual frameworks related to the physicochemical properties and experimental analysis of **4-(2-Thienylsulfonyl)benzenamine**.



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Experimental workflow for physicochemical characterization.



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Relationship between structure and key properties.

Biological Activity Context

While specific signaling pathway involvement for **4-(2-Thienylsulfonyl)benzenamine** is not extensively documented, compounds containing the benzenesulfonamide scaffold are known to exhibit a wide range of biological activities. For instance, various derivatives have been investigated for their anti-inflammatory, antimicrobial, and antioxidant properties.[8][9][10] The thiophene moiety is also a common feature in many biologically active molecules. Further screening and in-depth biological studies would be necessary to elucidate the specific mechanism of action and any potential signaling pathways modulated by **4-(2-Thienylsulfonyl)benzenamine**.

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